molecular formula C5H5LiN2O3 B2414157 Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate CAS No. 2095410-95-8

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2414157
CAS No.: 2095410-95-8
M. Wt: 148.05
InChI Key: VYYNCRXZQWNDND-UHFFFAOYSA-M
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Description

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a lithium ion and a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. The compound’s molecular formula is C5H6LiN2O3, and it has a molecular weight of 148.05 g/mol .

Mechanism of Action

Target of Action

activities .

Mode of Action

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This property could potentially influence the interaction with its targets.

Biochemical Pathways

The broader class of 1,2,4-oxadiazoles has been associated with anti-infective activities , suggesting that they may interact with biochemical pathways related to infection and immunity.

Result of Action

Given the anti-infective activities associated with 1,2,4-oxadiazoles , it can be inferred that the compound may have potential effects on microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile oxide to form the oxadiazole ring. The resulting intermediate is then treated with lithium hydroxide to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has found applications in several scientific research areas:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the lithium ion and the ethyl group, which can enhance its reactivity and broaden its range of applications compared to similar compounds .

Properties

IUPAC Name

lithium;3-ethyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.Li/c1-2-3-6-4(5(8)9)10-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYNCRXZQWNDND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1=NOC(=N1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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